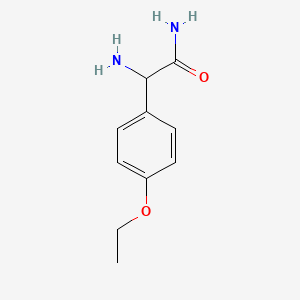

2-Amino-2-(4-ethoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-amino-2-(4-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-8-5-3-7(4-6-8)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H2,12,13) |

InChI Key |

ZXPYNPILWSFTQE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C(=O)N)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 2 Amino 2 4 Ethoxyphenyl Acetamide

Stereoselective Synthesis Methodologies for 2-Amino-2-(4-ethoxyphenyl)acetamide

The chirality of 2-Amino-2-(4-ethoxyphenyl)acetamide is a critical determinant of its biological and chemical properties. Consequently, the development of stereoselective synthetic methods to produce enantiomerically pure forms of this compound is of paramount importance. mit.edu Such methods are crucial for exploring the distinct properties of each stereoisomer and for improving the efficiency of drug manufacturing processes. mit.edu

Enantioselective Catalysis Approaches for Chiral Induction

Enantioselective catalysis offers a powerful tool for establishing stereocenters with high enantiomeric excess. In the context of synthesizing chiral amino acids and their derivatives, various catalytic systems have been explored. Chiral phase-transfer catalysis, for instance, has emerged as a potent method for the enantioselective synthesis of amino acids. nih.gov This approach often utilizes chiral catalysts, such as those derived from cinchona alkaloids or designed with specific chiral backbones, to control the stereochemical outcome of the reaction.

The application of organocatalysis, particularly using secondary amines like proline and its derivatives, has also been a significant area of advancement in asymmetric synthesis. nih.gov These catalysts can activate substrates in a stereocontrolled manner, leading to the formation of the desired enantiomer. For example, diarylprolinol silyl (B83357) ethers have been effectively used as catalysts in asymmetric transformations. Furthermore, the development of chiral receptors with aggregation-induced emission properties presents a novel approach for the enantioselective recognition of chiral acids and amino acids, which could be adapted for synthetic purposes. rsc.org

Diastereoselective Synthesis through Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for diastereoselective synthesis. This method involves covalently attaching a chiral auxiliary to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of chiral amino compounds, auxiliaries such as (S)-1-phenylethylamine have been employed. capes.gov.br This auxiliary can serve as both a source of chirality and a nitrogen donor in the synthesis of enantiomerically pure cyclic amino acids. capes.gov.br The predictable stereochemical control offered by chiral auxiliaries makes them a valuable tool in the synthesis of complex chiral molecules. An improved four-step approach has been described for the stereoselective synthesis of long-chain anti-2-amino-3-alkanols, demonstrating excellent diastereoselectivities. nih.gov

Novel Reaction Pathways and Methodological Advancements in 2-Amino-2-(4-ethoxyphenyl)acetamide Production

Recent research has focused on developing innovative and more efficient synthetic routes to 2-Amino-2-(4-ethoxyphenyl)acetamide and related compounds. These advancements aim to improve sustainability, increase efficiency, and enhance safety.

Green Chemistry Principles in 2-Amino-2-(4-ethoxyphenyl)acetamide Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and improve sustainability. instituteofsustainabilitystudies.com Key principles include waste prevention, maximizing atom economy, and using less hazardous chemical syntheses. instituteofsustainabilitystudies.com

In the context of amide bond formation, which is central to the synthesis of 2-Amino-2-(4-ethoxyphenyl)acetamide, green methodologies are being actively pursued. This includes the use of greener solvents, such as ethyl acetate (B1210297) as a replacement for N,N-dimethylformamide (DMF), and the development of one-pot protocols to reduce intermediate work-ups and purification steps. unibo.it For instance, the use of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in a continuous solution-phase peptide synthesis has been reported as a fast, widely applicable, and green method. unibo.it The best results for this process were achieved with a 1.5/3 ratio of reagents, leading to complete conversion in just 5 minutes at room temperature. unibo.it

The application of these principles not only reduces waste and costs but also leads to safer products and processes by minimizing the use of hazardous substances. instituteofsustainabilitystudies.comnih.gov The design of chemical products that degrade into innocuous substances after use is another key aspect of green chemistry. nih.gov

Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch manufacturing, including improved heat transfer, better mixing, enhanced safety, and the potential for automation and process optimization. mdpi.comeuropa.eu This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. europa.eu

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of developing any synthetic process to maximize product yield and selectivity while minimizing by-product formation. This often involves a systematic study of various parameters, including temperature, solvent, catalyst loading, and reagent stoichiometry.

In the synthesis of related amide compounds, detailed optimization studies have been conducted. For instance, in a coupling reaction, it was observed that adding two equivalents of a base was necessary to neutralize by-products and drive the reaction to completion. unibo.it The order of reagent addition can also significantly impact the outcome of the reaction. unibo.it In one study, pre-activation of the acid component before the addition of the amine resulted in the formation of a significant amount of a side product. unibo.it

The choice of solvent is another crucial factor. While traditional solvents like DMF are effective, greener alternatives such as ethyl acetate are being explored. unibo.it The optimization process may also involve evaluating different types of catalysts and their performance under various conditions. For example, in a deprotection step, both a powdered Pd/C catalyst in a batch setup and a reusable cartridge in a flow system were evaluated, with the flow system offering advantages in terms of sustainability. unibo.it

Table of Reaction Optimization Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| Base Equivalents | 1 equivalent | 2 equivalents | 3 equivalents | Increased conversion with 2 equivalents | unibo.it |

| Reagent Ratio (Acid:Coupling Agent) | 1:1 | 1.5:3 | 1:2 | Complete conversion in 5 mins with 1.5:3 ratio | unibo.it |

| Temperature | 0 °C | Room Temperature | 50 °C | Minimal side product at 0 °C | unibo.it |

| Solvent | DMF | EtOAc | Acetonitrile (B52724) | EtOAc identified as a greener alternative | unibo.it |

| Catalyst System | Pd/C (batch) | Pd/C (flow cartridge) | - | Flow system offers higher greenness score | unibo.it |

This systematic approach to optimization is essential for developing robust and economically viable synthetic processes for 2-Amino-2-(4-ethoxyphenyl)acetamide.

Detailed Structural Elucidation and Conformational Analysis of 2 Amino 2 4 Ethoxyphenyl Acetamide

Advanced Spectroscopic Characterization Techniques

Comprehensive spectroscopic data, which forms the foundation of molecular structure confirmation, is not publicly documented for 2-Amino-2-(4-ethoxyphenyl)acetamide.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Conformational Assignment

No specific high-resolution ¹H NMR or ¹³C NMR spectra, including chemical shifts, coupling constants, or Nuclear Overhauser Effect (NOE) data, for 2-Amino-2-(4-ethoxyphenyl)acetamide have been published. While NMR data exists for the related compound N-(4-ethoxyphenyl)acetamide (Phenacetin), these spectra lack the signals corresponding to the primary amino group at the alpha-carbon, making them unsuitable for a direct comparative analysis. For instance, the characteristic signal for the alpha-proton in 2-Amino-2-(4-ethoxyphenyl)acetamide, which would be crucial for determining local conformation, is absent in phenacetin's spectral data.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

There is no available experimental High-Resolution Mass Spectrometry (HRMS) data for 2-Amino-2-(4-ethoxyphenyl)acetamide. Such data is critical for confirming the elemental composition and molecular formula (C₁₀H₁₄N₂O₂) with high precision. While databases may offer predicted mass values for various adducts of its isomers, this theoretical data does not substitute for experimental verification of the target compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Detailed experimental Fourier-Transform Infrared (FT-IR) or Raman spectra for 2-Amino-2-(4-ethoxyphenyl)acetamide are absent from the scientific literature. An analysis would typically identify characteristic vibrational frequencies for its functional groups: N-H stretching vibrations for both the primary amine and the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). This information is fundamental for analyzing the extent and nature of hydrogen bonding within the molecular structure, but no such data has been reported.

X-ray Crystallography and Solid-State Structural Analysis

The definitive method for understanding the three-dimensional arrangement of a molecule in the solid state is X-ray crystallography. However, no crystallographic data for 2-Amino-2-(4-ethoxyphenyl)acetamide is available.

Polymorphism and Crystal Packing Studies

Without crystal structure data, any discussion of polymorphism—the ability of a compound to exist in multiple crystal forms—is purely speculative. The study of crystal packing, which details how molecules are arranged within the crystal lattice, is not possible.

Intermolecular Interactions and Hydrogen Bonding Networks

Similarly, a detailed analysis of the intermolecular interactions, particularly the hydrogen bonding networks, cannot be conducted. It is expected that the primary amine, amide NH, and carbonyl oxygen would act as hydrogen bond donors and acceptors, leading to a complex network that dictates the solid-state structure. However, the specific geometry, distances, and patterns of these interactions remain unknown without experimental crystallographic evidence.

Conformational Dynamics and Isomerism in Solution and Solid State

The conformational landscape of 2-Amino-2-(4-ethoxyphenyl)acetamide is determined by the rotational freedom around its single bonds, leading to a variety of possible three-dimensional arrangements. While specific experimental data from techniques like X-ray crystallography for the solid state or detailed NMR studies for the solution state of this particular compound are not extensively available in the public domain, its conformational dynamics can be inferred from the behavior of structurally related molecules.

In the solid state, the conformation of a molecule is dictated by the efficient packing of molecules in the crystal lattice, which is stabilized by intermolecular interactions such as hydrogen bonding. For 2-Amino-2-(4-ethoxyphenyl)acetamide, the primary amine (-NH2) and amide (-CONH2) groups are capable of acting as both hydrogen bond donors and acceptors. The ethoxy group's oxygen atom can also act as a hydrogen bond acceptor. It is therefore expected that in the crystalline form, a network of hydrogen bonds would significantly influence the observed conformation, likely leading to a relatively rigid structure. The planarity of the phenyl ring and the amide group would also be a defining feature.

In solution, the molecule is expected to exhibit greater conformational flexibility. The primary sources of this dynamic behavior include:

Rotation around the C-C bond connecting the phenyl ring and the chiral center: This rotation would determine the orientation of the ethoxyphenyl group relative to the rest of the molecule. The energy barrier for this rotation is generally low, allowing for rapid interconversion between different rotamers at room temperature.

Rotation around the C-C bond of the acetamide (B32628) group: The partial double bond character of the C-N bond in the amide group restricts free rotation, leading to the possibility of cis and trans isomers. However, the trans conformation is generally more stable and predominantly observed in primary amides.

Conformation of the ethoxy group: The C-O-C and O-C-C bonds of the ethoxy group can also undergo rotation, leading to different spatial arrangements of the ethyl group.

The presence of a chiral center at the alpha-carbon gives rise to enantiomers, the (R)- and (S)-forms of 2-Amino-2-(4-ethoxyphenyl)acetamide. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties except for their interaction with plane-polarized light.

A summary of the expected conformational features is presented in the table below.

| Feature | Expected Behavior in Solution | Expected Behavior in Solid State |

| Phenyl Group Rotation | Rapid rotation around the C-C bond connecting it to the chiral center. | Fixed orientation determined by crystal packing forces and intermolecular interactions. |

| Amide Bond | Predominantly in the more stable trans conformation. | Likely to be in the trans conformation, stabilized by hydrogen bonding. |

| Ethoxy Group | Flexible with multiple possible staggered conformations. | A single conformation is expected to be "locked" in the crystal lattice. |

| Isomerism | Exists as a pair of enantiomers ((R) and (S)). Interconversion between enantiomers does not occur under normal conditions. | The crystalline form will consist of either the pure (R)- or (S)-enantiomer, or a racemic mixture ((R/S)). |

Chiroptical Properties and Circular Dichroism (CD) Spectroscopy of Enantiopure Forms

The chiroptical properties of a molecule describe its interaction with polarized light. For a chiral molecule like 2-Amino-2-(4-ethoxyphenyl)acetamide, the two enantiomers, (R) and (S), will rotate the plane of plane-polarized light in equal and opposite directions. This property is known as optical activity.

Circular Dichroism (CD) spectroscopy is a powerful technique to study the chiroptical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the absolute configuration and the conformational features of a chiral molecule.

For the enantiopure forms of 2-Amino-2-(4-ethoxyphenyl)acetamide, the CD spectra are expected to be mirror images of each other. The aromatic chromophore (the 4-ethoxyphenyl group) and the amide group are the main contributors to the CD signals. The electronic transitions within these groups, when perturbed by the chiral environment of the alpha-carbon, will give rise to characteristic CD bands.

While specific experimental CD spectra for 2-Amino-2-(4-ethoxyphenyl)acetamide are not readily found in the literature, we can predict the expected regions of CD activity based on the properties of similar aromatic amino acids and amides. The phenyl ring typically exhibits electronic transitions in the near-ultraviolet (UV) region. The amide group also has a characteristic n → π* transition around 220 nm and a π → π* transition around 190-200 nm.

The expected CD spectral features for the enantiopure forms of 2-Amino-2-(4-ethoxyphenyl)acetamide are summarized in the hypothetical data table below. The signs of the Cotton effects (positive or negative CD bands) are illustrative for one enantiomer; the other enantiomer would show the opposite signs.

| Wavelength Region (nm) | Associated Electronic Transition | Expected CD Signal (for one enantiomer) |

| ~260-280 | π → π* (¹Lь band of the phenyl ring) | Weak positive or negative band |

| ~210-230 | π → π* (¹Lₐ band of the phenyl ring) | Stronger positive or negative band |

| ~220 | n → π* (Amide) | Moderate positive or negative band |

| ~190-200 | π → π* (Amide) | Strong positive or negative band |

It is important to note that the exact positions and intensities of the CD bands are highly sensitive to the solvent and the specific conformation of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectra and aid in the assignment of the absolute configuration of the enantiomers.

Reaction Mechanisms and Chemical Transformations of 2 Amino 2 4 Ethoxyphenyl Acetamide

Hydrolysis and Degradation Pathways of the Amide and Amino Linkages

The amide bond in 2-Amino-2-(4-ethoxyphenyl)acetamide is susceptible to hydrolysis, a reaction that involves the cleavage of this bond by water. This process can be catalyzed by either acids or bases. ontosight.ai

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate leads to the formation of 2-amino-2-(4-ethoxyphenyl)acetic acid and an ammonium (B1175870) salt.

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This is followed by the elimination of the amino group as an anion, which is then protonated by the solvent to yield 2-amino-2-(4-ethoxyphenyl)acetic acid and ammonia. The resulting carboxylic acid will be deprotonated in the basic medium to form the corresponding carboxylate salt.

The amino linkage, being a primary amine attached to a chiral center, is generally stable under typical hydrolytic conditions. However, more drastic conditions could potentially lead to degradation, although specific pathways for this compound are not extensively documented.

| Condition | Reactants | Major Products | Reference |

| Acidic Hydrolysis | 2-Amino-2-(4-ethoxyphenyl)acetamide, H₂O, H⁺ | 2-Amino-2-(4-ethoxyphenyl)acetic acid, Ammonium salt | ontosight.ai |

| Basic Hydrolysis | 2-Amino-2-(4-ethoxyphenyl)acetamide, H₂O, OH⁻ | 2-Amino-2-(4-ethoxyphenyl)acetate, Ammonia | ontosight.ai |

Reactivity of the Primary Amino Group in 2-Amino-2-(4-ethoxyphenyl)acetamide

The primary amino group in 2-Amino-2-(4-ethoxyphenyl)acetamide is a key site for a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation: The primary amino group can readily react with acylating agents such as acid chlorides or anhydrides to form N-acylated derivatives. For instance, reaction with acetyl chloride would yield N-[1-acetamido-1-(4-ethoxyphenyl)methyl]acetamide. The synthesis of related acetamide (B32628) derivatives often involves the condensation of a suitable amine with a carboxylic acid or its derivative. nih.gov

Alkylation: The nitrogen atom of the primary amino group can also undergo alkylation with alkyl halides. This reaction can lead to the formation of secondary, tertiary, or even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Diazotization: Treatment of the primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would lead to the formation of a diazonium salt. However, in the case of 2-Amino-2-(4-ethoxyphenyl)acetamide, the primary amine is aliphatic and attached to a chiral center. Diazotization of such amines is known to be less stable and can lead to a mixture of products through substitution and elimination reactions, often with loss of stereochemical integrity.

| Reaction Type | Reagent | Expected Product | Reference |

| Acylation | Acetyl chloride | N-[1-acetamido-1-(4-ethoxyphenyl)methyl]acetamide | nih.gov |

| Alkylation | Methyl iodide | N-methyl-2-amino-2-(4-ethoxyphenyl)acetamide | General Amine Reactivity |

| Diazotization | NaNO₂, HCl (aq) | Unstable diazonium salt, potential for mixture of products | General Amine Reactivity |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Ethoxyphenyl Moiety

The ethoxyphenyl group of 2-Amino-2-(4-ethoxyphenyl)acetamide is susceptible to electrophilic aromatic substitution reactions. The outcome of these reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring: the ethoxy group (-OEt) and the 2-amino-2-acetamide group.

The ethoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. The 2-amino-2-acetamide group is a deactivating group due to the electron-withdrawing nature of the amide carbonyl, but it is also an ortho-, para-director. The combined effect of these two groups will direct incoming electrophiles to the positions ortho and para to the ethoxy group.

Examples of Electrophilic Aromatic Substitution:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, primarily at the positions ortho to the ethoxy group.

Halogenation: Treatment with bromine or chlorine in the presence of a Lewis acid catalyst would result in the substitution of a hydrogen atom on the aromatic ring with a halogen atom, again, primarily at the ortho positions to the ethoxy group.

Nucleophilic aromatic substitution on the ethoxyphenyl ring of this compound is generally not favored. The ring is electron-rich due to the presence of the activating ethoxy group, making it a poor substrate for nucleophilic attack. Such reactions typically require the presence of strong electron-withdrawing groups (which are absent here) to activate the ring towards nucleophiles.

| Reaction Type | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Amino-2-(3-nitro-4-ethoxyphenyl)acetamide and 2-Amino-2-(5-nitro-4-ethoxyphenyl)acetamide |

| Bromination | Br₂, FeBr₃ | 2-Amino-2-(3-bromo-4-ethoxyphenyl)acetamide and 2-Amino-2-(5-bromo-4-ethoxyphenyl)acetamide |

Oxidative and Reductive Transformations of the Core Structure

The core structure of 2-Amino-2-(4-ethoxyphenyl)acetamide can undergo both oxidative and reductive transformations.

Oxidative Transformations: The oxidation of p-phenetidine (B124905) (4-ethoxyaniline), a closely related compound, has been studied and provides insights into the potential oxidative pathways of 2-Amino-2-(4-ethoxyphenyl)acetamide. Enzymatic oxidation of p-phenetidine has been shown to proceed via a free radical intermediate. nih.gov Chemical oxidation can also lead to the formation of products such as 4,4'-diethoxyazobenzene. nih.govrsc.org The primary amino group and the benzylic position of the target compound could be susceptible to oxidation, potentially leading to the formation of imines, ketones, or further degradation products depending on the oxidizing agent and reaction conditions.

Reductive Transformations: The amide functional group in 2-Amino-2-(4-ethoxyphenyl)acetamide can be reduced to an amine. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄), which would convert the acetamide to a N-ethyldiamino derivative. The reduction of amino acids and their derivatives to amino alcohols is a well-established transformation and could be applied to this molecule. orgsyn.org For example, using a reducing agent like sodium borohydride (B1222165) in the presence of a suitable activating agent for the carboxylic acid (if the amide were first hydrolyzed) could lead to the corresponding amino alcohol. researchgate.net

| Transformation | Reagent/Condition | Potential Product(s) | Reference |

| Oxidation | Peroxidase/H₂O₂ | Radical intermediates, potential for dimerization or polymerization | nih.gov |

| Reduction of Amide | LiAlH₄ | N¹,N¹-diethyl-1-(4-ethoxyphenyl)ethane-1,2-diamine | General Amide Reduction |

| Reduction of hydrolyzed amide (carboxylic acid) | NaBH₄ | 2-amino-2-(4-ethoxyphenyl)ethanol | researchgate.net |

Computational Chemistry and Theoretical Studies on 2 Amino 2 4 Ethoxyphenyl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict the reactivity of 2-Amino-2-(4-ethoxyphenyl)acetamide. nih.gov These calculations provide a detailed understanding of the molecule's behavior at the atomic level.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

FMO analysis helps in identifying the regions of a molecule that are most likely to be involved in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. wikipedia.orgnih.gov For large molecules, the concept of frontier molecular orbitalets (FMOLs) can be used to pinpoint the locality of chemical reactivity. nih.gov

| Orbital | Significance | Information Derived |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | Electron-donating ability | Identifies nucleophilic sites |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron-accepting ability | Identifies electrophilic sites |

| HOMO-LUMO Gap | Molecular stability and reactivity | A smaller gap indicates higher reactivity |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. Green regions denote neutral potential. This analysis provides a visual representation of the reactive sites of 2-Amino-2-(4-ethoxyphenyl)acetamide. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. bonvinlab.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes and interactions with the surrounding environment, such as a solvent. researchgate.net

For 2-Amino-2-(4-ethoxyphenyl)acetamide, MD simulations can be employed to explore its conformational landscape, identifying the most stable and frequently occurring three-dimensional structures. mpg.de These simulations also shed light on how the molecule interacts with solvent molecules, which is crucial for understanding its behavior in a biological context. nih.gov The interactions with the solvent can significantly influence the peptide's conformation and stability. nih.gov Techniques like umbrella sampling and steered MD can be used to explore the conformational space more efficiently. mdpi.com

In Silico Prediction of Potential Biological Targets and Mechanistic Interaction Sites

Computational approaches are increasingly used to predict the potential biological targets of a compound and to understand the molecular basis of its interactions. biotechnologia-journal.org These in silico methods can significantly accelerate the drug discovery process by identifying promising candidates for further experimental validation. nih.gov

For 2-Amino-2-(4-ethoxyphenyl)acetamide, molecular docking studies can be performed to predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. researchgate.netnih.gov These simulations can identify key amino acid residues involved in the binding, providing insights into the mechanism of action. Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which are critical for its development as a potential therapeutic agent. biotechnologia-journal.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs (focused on chemical features)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.memdpi.com The fundamental principle of QSAR is that the biological activity of a molecule is intrinsically linked to its chemical structure. fiveable.me

Pre Clinical Mechanistic Biological Studies of 2 Amino 2 4 Ethoxyphenyl Acetamide and Its Analogs in Vitro and Animal Models Only

Exploration of Molecular Targets and Ligand-Receptor Interactions (In Vitro Models)

In vitro studies are fundamental to identifying the direct molecular targets of a compound. For acetamide (B32628) derivatives, this has involved a combination of enzyme kinetic studies and receptor binding assays to determine their affinity and functional activity at specific biological molecules.

Analogs of 2-Amino-2-(4-ethoxyphenyl)acetamide, particularly those within the broader acetamide class, have been evaluated for their inhibitory effects on several key enzymes.

Cyclooxygenase-II (COX-II) Inhibition : The acetamide scaffold is a component of numerous compounds designed as selective COX-II inhibitors. Non-steroidal anti-inflammatory drugs (NSAIDs) with this structural motif are developed to target the COX-II enzyme, which is crucial in the inflammatory pathway.

PARP-1 Inhibition : In a study focused on phenoxyacetamide derivatives as potential anticancer agents, one analog was investigated for its effect on Poly (ADP-ribose) polymerase-1 (PARP-1). Molecular docking studies revealed that the compound fits within the binding site of the PARP-1 protein, suggesting a mechanism of action that involves the inhibition of this DNA repair enzyme. nih.gov

Cholinesterase and α-Glucosidase Inhibition : While specific kinetic data for 2-Amino-2-(4-ethoxyphenyl)acetamide is not detailed in the provided literature, related heterocyclic and acetamide derivatives are frequently screened for their inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase. These enzymes are therapeutic targets for Alzheimer's disease and type 2 diabetes, respectively. The standard methodology involves determining the concentration of the compound that produces 50% enzyme inhibition (IC₅₀) and analyzing the mechanism of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots derived from Michaelis-Menten kinetics.

Binding assays are critical for understanding how a ligand interacts with a receptor. Analogs of 2-Amino-2-(4-ethoxyphenyl)acetamide have been specifically designed and evaluated as agonists for G protein-coupled receptors (GPCRs) like GPR119 and as potential modulators of the EP4 receptor.

GPR119 Agonism : The G protein-coupled receptor 119 (GPR119) is a target for type 2 diabetes and obesity, expressed in pancreatic β-cells and intestinal enteroendocrine cells. A derivative, 2-(2,3,6-trifluorophenyl)acetamide, was specifically designed as a GPR119 agonist. nih.gov This design aimed to maintain high potency while reducing lipophilicity and metabolic breakdown. nih.gov The activity of such agonists is typically quantified by their half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) in cell-based assays measuring downstream signaling, such as cyclic adenosine (B11128) monophosphate (cAMP) production.

EP4 Receptor Antagonism : The E-type prostanoid receptor 4 (EP4) is a receptor for prostaglandin (B15479496) E2 (PGE₂) and is a primary mediator of pain and inflammation. nih.gov While direct binding data for 2-Amino-2-(4-ethoxyphenyl)acetamide is unavailable, the development of selective EP4 antagonists like grapiprant (B1672139) for treating pain and inflammation highlights the therapeutic interest in targeting this receptor. nih.gov The EP4 receptor is a class A GPCR, and antagonists are designed to block the binding of PGE₂, thereby preventing the initiation of downstream inflammatory signals. nih.govnih.gov Cryo-electron microscopy studies have been used to reveal the distinct binding pockets of EP2 and EP4 receptors, providing a structural basis for designing selective antagonists. biorxiv.org

| Compound Class/Analog | Receptor Target | Interaction Type | Key Finding |

|---|---|---|---|

| 2-(2,3,6-trifluorophenyl)acetamide derivative | GPR119 | Agonist | Designed as a potent GPR119 agonist with improved metabolic stability. nih.gov |

| Piprants (e.g., Grapiprant) | EP4 | Antagonist | Selectively blocks the EP4 receptor to inhibit PGE₂-mediated pain and inflammation. nih.gov |

Cellular Pathway Modulation by 2-Amino-2-(4-ethoxyphenyl)acetamide (In Vitro Cellular Models)

Beyond direct target interaction, pre-clinical studies investigate how these compounds modulate complex cellular signaling networks, gene expression, and protein profiles in cultured cells.

Modulation of molecular targets by acetamide analogs directly translates into changes in intracellular signaling pathways.

cAMP Pathway : Both GPR119 and EP4 receptors are coupled to the Gαs protein, meaning their activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. caymanchem.com For GPR119 agonists, this cascade enhances glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones. For the EP4 receptor, cAMP-dependent signaling is a key route for mediating inflammation. researchgate.net

PI3K Pathway : The EP4 receptor can also signal independently of cAMP through the phosphatidylinositol 3-kinase (PI3K) pathway. biorxiv.org

Apoptosis and Cell Cycle Arrest : In cancer cell lines (HepG2), novel phenoxyacetamide derivatives have been shown to induce apoptosis. nih.gov One such compound arrested the cell cycle at the G1/S phase, preventing cell proliferation, a mechanism distinct from other derivatives that cause arrest at the G2/M phase. nih.gov

To gain a broader understanding of a compound's mechanism, researchers analyze its impact on the transcriptome and proteome.

Proteomic Analysis : A quantitative proteomic study using an activity-based probe derived from a 2-aminobenzamide (B116534) histone deacetylase (HDAC) inhibitor identified numerous protein targets in neural stem cells. nih.gov The findings indicated that the compound's targets are involved not only in the regulation of transcription but also in the post-transcriptional processing of mRNA, revealing a complex mechanism of action. nih.gov

MMP Inhibition : A phenoxyacetamide derivative demonstrated the ability to inhibit the activity of metalloproteinase 2 (MMP-2) and MMP-9 in metastatic cancer cells. nih.gov These proteins are crucial for cancer cell invasion and migration, and their inhibition suggests a potential anti-metastatic mechanism. nih.gov

Pharmacological Characterization in Pre-clinical In Vivo Animal Models (Mechanistic Focus)

In vivo animal models are used to confirm the mechanistic findings from in vitro studies and to observe the compound's effects in a whole biological system.

Anti-Cancer Activity in a Xenograft Model : A novel phenoxyacetamide derivative (Compound I) was evaluated in a solid Ehrlich carcinoma (SEC) mouse model. nih.gov The administration of the compound led to a significant suppression of tumor growth, as measured by both tumor volume and weight. nih.gov Mechanistically, this was accompanied by a reduction in elevated liver enzymes (ALT and AST) that were increased by the cancer, indicating a protective effect on liver tissue. nih.gov Histopathological analysis further confirmed the anti-cancer efficacy of the compound in this model. nih.gov

Inflammation and Pain Models : The mechanistic role of the EP4 receptor has been extensively validated in animal models of inflammation. Selective EP4 receptor antagonists have been shown to effectively reduce pain and inflammation in rodent models of arthritis, demonstrating efficacy comparable to COX-2 inhibitors. nih.gov This confirms that specific blockade of the EP4 receptor is a viable strategy for controlling inflammation. nih.gov

| Compound Class | Animal Model | Key Mechanistic Finding |

|---|---|---|

| Phenoxyacetamide derivative | Solid Ehrlich Carcinoma (Mouse) | Demonstrated significant tumor suppression and reduction of cancer-induced elevation of liver enzymes (ALT, AST). nih.gov |

| EP4 Receptor Antagonists | Rodent Arthritis Models | Reduced pain and inflammation by specifically blocking the PGE₂-EP4 signaling pathway. nih.gov |

Target Engagement Studies in Animal Models

Direct target engagement studies for 2-Amino-2-(4-ethoxyphenyl)acetamide in animal models have not been reported in the reviewed literature. However, the broader class of acetamide derivatives has been investigated for their interaction with various biological targets in vivo. For instance, biaryl acetamide derivatives have been evaluated as inhibitors of Sphingosine kinase 2 (SphK2), a recognized target in cancer therapy. In a study involving a novel SphK2 inhibitor, compound 12q, intraperitoneal administration in mice led to a discernible decrease in the levels of sphingosine-1-phosphate (S1P), the product of SphK2 activity. This modulation of an intracellular signaling molecule following administration of the compound serves as an indirect measure of target engagement in a physiological system. nih.gov Such approaches, which measure the downstream consequences of target interaction, are crucial in establishing the pharmacological activity of a compound in a living organism. nih.gov

Investigation of Physiological Responses Attributable to Specific Molecular Interactions (e.g., Inflammation mechanisms)

The physiological responses to acetamide derivatives are diverse and dependent on their specific molecular targets. Research into phenoxyacetamide derivatives has revealed their potential as inducers of apoptosis in cancer cells. In an in vivo study using a HepG2 liver cancer xenograft model in mice, a novel phenoxyacetamide derivative, referred to as compound I, demonstrated significant tumor growth suppression. nih.gov This anti-tumor activity was attributed to the induction of apoptosis, a programmed cell death pathway. The study reported a significant increase in total apoptotic cell death in HepG2 cells treated with compound I. nih.gov Furthermore, the compound was found to cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation. nih.gov These findings highlight a specific physiological response—tumor reduction—resulting from the molecular interaction of an acetamide derivative with cellular pathways controlling cell life and death.

In a different context, derivatives of p-aminophenol, which share a structural resemblance to the core of 2-Amino-2-(4-ethoxyphenyl)acetamide, have been assessed for their anti-inflammatory and analgesic properties. In a carrageenan-induced rat paw edema model, a standard test for acute inflammation, several p-aminophenol derivatives demonstrated the ability to prevent edema formation. researchgate.net This suggests an interaction with inflammatory pathways, although the precise molecular targets were not fully elucidated in the study. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity (based on in vitro and animal model outcomes)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the broader class of 2-amino-N-phenylacetamides, SAR studies have been conducted to optimize their potency and selectivity as inhibitors of Slack (KNa1.1) potassium channels, which are implicated in certain forms of epilepsy. nih.gov

In one such study, a series of 2-amino-N-phenylacetamide analogs were synthesized and evaluated. The initial hit compound, VU0606170, displayed low micromolar potency. Subsequent modifications to different regions of the molecule revealed that the SAR for this series was relatively "flat," meaning that significant structural changes often led to a loss of activity. However, more subtle modifications allowed for the retention of activity and selectivity for the Slack channel over other ion channels like Slick and Maxi-K. nih.gov

The following table summarizes the impact of substitutions at various positions on the 2-amino-N-phenylacetamide core, based on the findings from the study on Slack channel inhibitors.

| Region of Modification | Structural Change | Impact on Slack Channel Inhibition |

| Western Ring and Linker | Introduction of sulfamides and sulfonamides | Varied, with some analogs retaining activity |

| Aryl Amine Moiety | Substitution on the phenyl ring | Tolerated to some extent, with some analogs maintaining potency |

| Core Acetamide | Modifications to the acetamide group | Generally led to a decrease or loss of activity |

Data synthesized from a study on 2-amino-N-phenylacetamide inhibitors of Slack potassium channels. nih.gov

These findings indicate that the core 2-amino-N-phenylacetamide scaffold is sensitive to structural alterations, and careful modifications are required to maintain or improve biological activity. While this SAR data is for a related but distinct series of compounds, it provides a valuable framework for predicting how changes to the structure of 2-Amino-2-(4-ethoxyphenyl)acetamide might influence its biological properties.

Pre-clinical Research on 2-Amino-2-(4-ethoxyphenyl)acetamide Remains Undisclosed

Despite a thorough search of scientific literature and databases, specific pre-clinical pharmacokinetic and pharmacodynamic data for the chemical compound 2-Amino-2-(4-ethoxyphenyl)acetamide is not publicly available. Therefore, a detailed article on its mechanistic absorption, distribution, metabolism, and excretion in animal models cannot be compiled at this time.

The intricate process of drug development relies heavily on pre-clinical studies to understand how a potential therapeutic agent interacts with a living organism. These investigations, typically conducted in animal models, are fundamental to establishing the foundational pharmacokinetic and pharmacodynamic profile of a compound. This includes a deep dive into its absorption, how it distributes throughout the body's tissues, the enzymatic pathways responsible for its metabolism, and the routes through which it and its byproducts are ultimately eliminated.

For the compound 2-Amino-2-(4-ethoxyphenyl)acetamide, information regarding these critical pre-clinical phases is absent from the public domain. Key areas of investigation for which no data could be retrieved include:

Absorption and Distribution: There is no available research detailing the membrane permeability of 2-Amino-2-(4-ethoxyphenyl)acetamide, a crucial factor in determining how well it is absorbed. Likewise, studies on its transport mechanisms across cellular barriers and its subsequent distribution and accumulation profiles in various tissues have not been published.

Biotransformation and Metabolism: The metabolic fate of 2-Amino-2-(4-ethoxyphenyl)acetamide remains uncharacterized. Specifically, there is no information on its interaction with the Cytochrome P450 enzyme system, a primary driver of drug metabolism. Furthermore, details on potential conjugation reactions, a key phase II metabolic pathway that facilitates the excretion of compounds, are also unavailable.

Excretion Pathways: Consequently, without an understanding of its metabolism, the excretion pathways and elimination kinetics of 2-Amino-2-(4-ethoxyphenyl)acetamide in pre-clinical models have not been documented.

The absence of this information precludes the creation of a scientifically accurate and informative article as per the requested detailed outline. Such an article would necessitate access to proprietary research data from pharmaceutical or biotechnological firms that may be investigating this compound. Until such data is published in peer-reviewed literature or made publicly available, a comprehensive review of the mechanistic pharmacokinetics and pharmacodynamics of 2-Amino-2-(4-ethoxyphenyl)acetamide in pre-clinical systems is not feasible.

Mechanistic Pharmacokinetics and Pharmacodynamics of 2 Amino 2 4 Ethoxyphenyl Acetamide in Pre Clinical Systems

Drug-Drug Interaction Potential at a Mechanistic Level (Enzyme Induction/Inhibition in vitro/animal)

Comprehensive searches of publicly available scientific literature and databases have yielded no specific information regarding the in vitro or in vivo animal studies on the drug-drug interaction potential of 2-Amino-2-(4-ethoxyphenyl)acetamide. Consequently, there is no data to present on its capacity to induce or inhibit key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) isoforms.

Detailed research findings and data tables concerning the mechanistic pharmacokinetics and pharmacodynamics, specifically focusing on the enzyme induction and inhibition profile of 2-Amino-2-(4-ethoxyphenyl)acetamide in pre-clinical systems, are not available in the referenced scientific literature. Therefore, an assessment of its drug-drug interaction potential at a mechanistic level cannot be provided at this time.

Advanced Analytical Methodologies for 2 Amino 2 4 Ethoxyphenyl Acetamide Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the separation and analysis of 2-Amino-2-(4-ethoxyphenyl)acetamide. The choice of technique depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as purity assessment or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification and purity analysis of 2-Amino-2-(4-ethoxyphenyl)acetamide. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation from impurities and degradation products.

A reversed-phase (RP) HPLC method is typically suitable for a compound with the polarity of 2-Amino-2-(4-ethoxyphenyl)acetamide. sielc.com The method development process focuses on selecting an appropriate stationary phase (column), mobile phase composition, and detector settings. For instance, a C18 column is a common starting point for separating moderately polar compounds.

The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.com The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the analyte by controlling its ionization state. For mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.com Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and robustness. nih.gov

Table 1: Example HPLC Method Parameters for Analysis of Amino-acetamide Compounds

| Parameter | Condition | Rationale |

| Column | C18, 5 µm, 150 mm x 2.1 mm | Provides good retention and separation for moderately polar compounds. nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Volatile buffer suitable for LC-MS; organic solvent elutes the compound. sielc.com |

| Gradient | Gradient elution (e.g., 5% to 95% B over 15 min) | Allows for separation of compounds with different polarities and column cleaning. nih.gov |

| Flow Rate | 0.6 mL/min | Typical for analytical scale columns to ensure efficient separation. nih.gov |

| Detection | UV at 254 nm or Mass Spectrometry (MS) | UV detection is common; MS provides higher selectivity and sensitivity. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. nih.gov |

Direct analysis of 2-Amino-2-(4-ethoxyphenyl)acetamide by Gas Chromatography (GC) is generally not feasible due to its low volatility and polar nature, stemming from the primary amine and amide functional groups. These groups can cause poor peak shape and thermal degradation in the hot GC inlet. sigmaaldrich.com

Therefore, GC analysis requires a derivatization step to convert the analyte into a more volatile and thermally stable form. This process involves reacting the polar functional groups (specifically the active hydrogens on the amine group) with a derivatizing agent to form a nonpolar derivative. sigmaaldrich.com Common reagents for derivatizing amino groups include silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or acylating agents like pentafluoropropionic anhydride (B1165640). sigmaaldrich.comnih.gov After derivatization, the resulting compound can be readily analyzed by GC, typically using a nonpolar or medium-polarity capillary column.

2-Amino-2-(4-ethoxyphenyl)acetamide possesses a chiral center, meaning it can exist as two enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are crucial. Capillary Electrophoresis (CE) is a powerful technique for chiral separations.

In CE, enantiomers are separated by adding a chiral selector to the background electrolyte (buffer). These selectors, such as cyclodextrins, interact diastereomerically with the enantiomers, leading to different electrophoretic mobilities and thus separation. The development of a CE method for the enantiomeric purity of 2-Amino-2-(4-ethoxyphenyl)acetamide would involve screening various types and concentrations of chiral selectors and optimizing buffer pH and voltage to achieve baseline resolution of the (R)- and (S)-enantiomers.

Hyphenated Mass Spectrometry for Trace Analysis and Metabolite Identification

Hyphenating a separation technique with mass spectrometry (MS) provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices. nih.gov

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drugs and their metabolites in preclinical biological samples such as plasma, urine, and tissue homogenates. bioanalysis-zone.comresearchgate.net Its high selectivity allows for minimal sample cleanup, and its sensitivity enables the detection of analytes at very low concentrations. nih.gov

A typical bioanalytical LC-MS/MS workflow for 2-Amino-2-(4-ethoxyphenyl)acetamide would involve:

Sample Preparation: To remove proteins and other interferences, a simple protein precipitation with acetonitrile or methanol is often sufficient. chromatographyonline.com Alternatively, more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be used to achieve cleaner extracts and lower limits of quantification. chromatographyonline.com

LC Separation: A rapid HPLC or UPLC method is used to separate the analyte from matrix components. sielc.com

MS/MS Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes background noise and ensures accurate quantification. nih.gov

Method development and validation for bioanalytical assays must adhere to strict regulatory guidelines to ensure the reliability of the pharmacokinetic data generated. omicsonline.org

Table 2: Hypothetical LC-MS/MS Bioanalytical Method Summary

| Parameter | Description |

| Biological Matrix | Plasma, Urine |

| Sample Preparation | Protein precipitation with acetonitrile (1:3 sample to solvent ratio). chromatographyonline.com |

| LC System | UPLC with a C18 column. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode. |

| MS Detection | Triple Quadrupole Mass Spectrometer. |

| MRM Transition | Hypothetical: Precursor Ion [M+H]⁺ → Product Ion (specific fragment). |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., d4-2-Amino-2-(4-ethoxyphenyl)acetamide). |

| Validation | Performed according to regulatory guidelines for accuracy, precision, selectivity, and stability. nih.govomicsonline.org |

As with GC-FID, Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Amino-2-(4-ethoxyphenyl)acetamide requires prior derivatization. sigmaaldrich.com The mass spectrometer adds a layer of confirmation and selectivity not available with a standard flame ionization detector.

After derivatization, for example with MTBSTFA to form a TBDMS derivative, the sample is injected into the GC-MS. The resulting mass spectrum will show a molecular ion and characteristic fragmentation patterns that can be used for unequivocal identification. For TBDMS derivatives, common fragments correspond to the loss of a methyl group (M-15), a tert-butyl group (M-57), or other characteristic parts of the derivatizing agent, providing a distinct fingerprint for the analyte. sigmaaldrich.com This technique is particularly useful for identifying and quantifying the compound and any related volatile impurities or metabolites that are amenable to derivatization.

Spectrophotometric and Electrochemical Detection Methods

No specific spectrophotometric or electrochemical methods have been published for the quantification of 2-Amino-2-(4-ethoxyphenyl)acetamide.

While the chemical structure, possessing a primary amine and an aromatic ring, suggests potential for analysis by these techniques (e.g., via derivatization to form a chromophore for UV-Vis spectrophotometry, or through direct electrochemical oxidation of the amine or phenyl group), no studies have documented the development, optimization, or application of such methods for this particular compound.

Method Validation for Precision, Accuracy, and Robustness in Complex Biological and Chemical Matrices

There is no available data regarding the validation of any analytical method for 2-Amino-2-(4-ethoxyphenyl)acetamide in any matrix. Consequently, no research findings or data tables for parameters such as precision (repeatability, intermediate precision), accuracy (recovery), and robustness can be provided.

Design and Synthesis of 2 Amino 2 4 Ethoxyphenyl Acetamide Analogs and Derivatives

Isosteric Replacements and Bioisosteric Modifications of the Phenylacetamide Scaffold

Bioisosteric replacement is a fundamental strategy in drug design used to enhance potency, selectivity, and pharmacokinetic properties while potentially reducing toxicity. nih.govresearchgate.net This technique involves substituting a functional group or a whole scaffold within a lead compound with another that possesses similar physical or chemical properties, thereby eliciting a comparable biological response. nih.govresearchgate.net For the 2-Amino-2-(4-ethoxyphenyl)acetamide scaffold, this can be approached through several modifications.

Scaffold Hopping: "Scaffold hopping" involves the replacement of the central molecular framework with a structurally different core that maintains a similar spatial arrangement of key functional groups. chemrxiv.org This can lead to novel chemical entities with improved properties or new intellectual property. nih.gov For the phenylacetamide core, potential bioisosteric replacements for the phenyl ring include heterocyclic systems such as pyridine, thiophene, or pyrazole. These changes alter the electronic distribution, polarity, and metabolic stability of the molecule. chemrxiv.org

Functional Group Isosteres: Classical and non-classical isosteres can be used to substitute specific functional groups. The amide linkage, for example, could be replaced with bioisosteres like a reverse amide, a sulfonamide, or a ketone. The ethoxy group on the phenyl ring could be substituted with other groups of similar size and electronics, such as a thioether (-S-CH₂CH₃) or a cyclopropyl (B3062369) group.

The table below outlines potential isosteric and bioisosteric modifications for the phenylacetamide scaffold.

| Original Moiety | Potential Replacement | Rationale for Replacement |

| Phenyl Ring | Pyridine, Thiophene, Pyrazole | Modulate electronics, polarity, and metabolic stability. chemrxiv.org |

| Amide Linkage (-CONH₂) | Reverse Amide, Sulfonamide, Ketone | Alter hydrogen bonding capacity and chemical stability. |

| Ethoxy Group (-OCH₂CH₃) | Thioether (-SCH₂CH₃), Isopropyl, Methoxy (B1213986) | Fine-tune lipophilicity, metabolic stability, and steric profile. iucr.org |

| Amino Group (-NH₂) | Hydroxyl (-OH), Methylamino (-NHCH₃) | Modify basicity and hydrogen bonding potential. |

Exploration of Substituent Effects on the Ethoxyphenyl Moiety and Amide Linkage

The substitution pattern on the ethoxyphenyl ring and modifications to the amide linkage can significantly influence the molecule's conformation, electronic properties, and intermolecular interactions.

Ethoxyphenyl Moiety: The position and nature of substituents on the phenyl ring dictate the molecule's interaction with its biological target. The ethoxy group at the para-position is a key feature. Changing this to a methoxy or propoxy group can alter lipophilicity and metabolic susceptibility. iucr.org Introducing other substituents, such as methyl or nitro groups, can have profound effects on the molecule's geometry. For instance, in a related compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the presence of substituents forces the acetamide (B32628) group to twist significantly out of the plane of the phenyl ring, with a dihedral angle of 47.24 (6)°. iucr.org This contrasts with simpler structures where the acetamide moiety is nearly coplanar with the aromatic ring. iucr.org Such conformational changes can dramatically alter binding affinity.

Amide Linkage: The amide bond is a critical structural element. Its planarity and ability to act as a hydrogen bond donor and acceptor are vital for many biological interactions. The reactivity and stability of this bond can be influenced by the nature of its substituents. Studies on related N-acyl-alpha,alpha-dialkylglycine derivatives show that the rate of amide bond cleavage is sensitive to the steric bulk of adjacent substituents. researchgate.net For example, when comparing benzyl (B1604629) and phenyl groups attached to the amide nitrogen, the cleavage pathways and rates differ, suggesting that electronic effects, such as conjugation, can hinder the formation of reaction intermediates. researchgate.net

The following table summarizes the observed effects of substituents on related acetamide structures.

| Substituent/Modification | Moiety Affected | Observed Effect | Reference |

| Methyl and Nitro Groups | Phenylacetamide Scaffold | Increased twisting of the acetamide group relative to the phenyl ring. | iucr.org |

| Phenyl vs. Benzyl Group | Amide Nitrogen | Alters the predominant cleavage pathway and reaction rate of the amide bond. | researchgate.net |

| Methoxy vs. Ethoxy Group | Phenyl Ring | Modifies lipophilicity and can influence metabolic stability. | iucr.org |

Derivatization for Probes and Tool Compounds (e.g., Affinity Labels, Fluorescent Tags)

To investigate the biological mechanisms of 2-Amino-2-(4-ethoxyphenyl)acetamide, its structure can be derivatized to create chemical probes. These tool compounds are essential for identifying molecular targets and studying interactions in a biological system.

Affinity Labels: Affinity labels are reactive molecules designed to bind irreversibly to a specific site on a biological target, often an enzyme or receptor. nih.gov They typically contain a reactive electrophilic group that forms a covalent bond with a nucleophilic residue in the binding site. For the 2-Amino-2-(4-ethoxyphenyl)acetamide scaffold, the primary amino group or the aromatic ring could serve as attachment points for a reactive moiety, such as a dinitrophenyl group or an epoxide, to create a potent affinity label. nih.gov

Fluorescent Tags: Fluorescent probes are created by attaching a fluorophore (a fluorescent chemical compound) to the molecule of interest. This allows for the visualization of the molecule's distribution and localization within cells or tissues using fluorescence microscopy. Common fluorophores include fluorescein, rhodamine, and BODIPY dyes. The primary amino group of 2-Amino-2-(4-ethoxyphenyl)acetamide is a convenient handle for conjugation with an N-hydroxysuccinimide (NHS)-ester derivative of a fluorophore.

The table below details potential derivatizations for creating tool compounds.

| Probe Type | Potential Reactive Group/Tag | Attachment Point on Scaffold | Research Application |

| Affinity Label | Dinitrophenyl, Epoxide | Amino group, Phenyl ring | Covalent labeling and identification of binding proteins. nih.gov |

| Fluorescent Tag | Fluorescein, Rhodamine, BODIPY | Amino group | Visualization of cellular uptake and subcellular localization. |

| Biotinylated Probe | Biotin | Amino group | Affinity purification of target proteins (e.g., using streptavidin beads). |

Prodrug Design Strategies (focused on chemical design and stability, not clinical efficacy)

Prodrug design is a strategy used to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.govbaranlab.org A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical transformation. nih.gov

For 2-Amino-2-(4-ethoxyphenyl)acetamide, the primary amino group is an ideal site for prodrug modification. One common approach is the formation of an amide linkage with an amino acid. nih.gov For instance, linking L-valine to a parent drug has been shown to improve aqueous solubility and potentially target amino acid transporters for enhanced absorption. nih.gov The resulting amide bond in the prodrug is designed to be stable chemically but susceptible to cleavage by endogenous enzymes like peptidases to release the active compound.

Another strategy involves creating phosphate (B84403) ester prodrugs if a hydroxyl group is present or can be introduced, which dramatically increases water solubility. nih.gov However, for a molecule with a primary amine, the amino acid conjugate approach is more direct. The chemical stability of the prodrug is a critical design parameter. The linkage must be stable enough to survive storage and transit to the site of action but labile enough to be cleaved efficiently in vivo. nih.gov

The following table outlines potential prodrug strategies.

| Prodrug Moiety | Linkage Type | Point of Attachment | Rationale for Design |

| L-Valine | Amide | Primary Amino Group | Improve aqueous solubility and target amino acid transporters. nih.gov |

| Dipeptide (e.g., Val-Ala) | Amide | Primary Amino Group | Modulate cleavage kinetics and target specific peptidases. nih.gov |

| Phosphate | (Requires -OH group) | N/A for this scaffold | Significantly increase aqueous solubility. nih.gov |

The design of these prodrugs focuses on balancing chemical stability with the desired release profile of the active 2-Amino-2-(4-ethoxyphenyl)acetamide. nih.gov

Mechanistic Toxicology and Cellular Effects of 2 Amino 2 4 Ethoxyphenyl Acetamide Pre Clinical Focus

In Vitro Cytotoxicity and Apoptosis Induction Mechanisms

No specific in vitro studies detailing the cytotoxicity or the mechanisms of apoptosis induction for 2-Amino-2-(4-ethoxyphenyl)acetamide were identified in the available scientific literature. Research into related acetamide (B32628) derivatives sometimes indicates potential cytotoxic or apoptotic effects through various pathways, but direct evidence for this specific compound is absent.

Interactive Data Table: In Vitro Cytotoxicity of 2-Amino-2-(4-ethoxyphenyl)acetamide

| Cell Line | Assay Type | Endpoint (e.g., IC50) | Key Mechanistic Findings |

| Data not available | Data not available | Data not available | Data not available |

Interactive Data Table: Apoptosis Induction by 2-Amino-2-(4-ethoxyphenyl)acetamide

| Cell Line | Method of Detection | Key Apoptotic Markers Investigated | Mechanistic Pathway |

| Data not available | Data not available | Data not available | Data not available |

Genotoxicity and Mutagenicity Studies (Mechanistic Pathways)

There is no available information from preclinical studies regarding the genotoxic or mutagenic potential of 2-Amino-2-(4-ethoxyphenyl)acetamide. Standard assays such as the Ames test, chromosomal aberration tests, or in vivo micronucleus assays have not been reported for this compound in the public domain. Consequently, the mechanistic pathways of any potential genotoxic or mutagenic effects remain uncharacterized.

Interactive Data Table: Genotoxicity of 2-Amino-2-(4-ethoxyphenyl)acetamide

| Assay Type | Test System | Metabolic Activation | Result |

| Data not available | Data not available | Data not available | Data not available |

Interactive Data Table: Mutagenicity of 2-Amino-2-(4-ethoxyphenyl)acetamide

| Assay Type | Test System | Concentration Range | Mechanistic Insights |

| Data not available | Data not available | Data not available | Data not available |

Organ-Specific Toxicity Mechanisms in Animal Models (e.g., Hepatotoxicity, Nephrotoxicity at the cellular/molecular level)

Preclinical studies in animal models to determine the organ-specific toxicity of 2-Amino-2-(4-ethoxyphenyl)acetamide, including potential hepatotoxicity or nephrotoxicity, have not been published in the accessible scientific literature. As a result, there is no information on the cellular or molecular mechanisms that might underlie any such toxicity. While drug-induced liver injury and kidney injury are significant concerns in toxicology, with well-established general mechanisms for other compounds, these have not been investigated for 2-Amino-2-(4-ethoxyphenyl)acetamide. researchgate.netbiomedpharmajournal.orgnih.gov

Interactive Data Table: Organ-Specific Toxicity of 2-Amino-2-(4-ethoxyphenyl)acetamide in Animal Models

| Animal Model | Organ | Key Histopathological Findings | Cellular/Molecular Mechanisms |

| Data not available | Data not available | Data not available | Data not available |

Immunomodulatory Effects and Mechanistic Insights (In Vitro and Animal Studies)

No dedicated in vitro or animal studies investigating the immunomodulatory effects of 2-Amino-2-(4-ethoxyphenyl)acetamide have been found in the public scientific record. Therefore, there are no mechanistic insights into how this compound might interact with the immune system.

Interactive Data Table: Immunomodulatory Effects of 2-Amino-2-(4-ethoxyphenyl)acetamide

| Study Type | Model System | Immune Parameter Measured | Outcome and Mechanistic Insights |

| Data not available | Data not available | Data not available | Data not available |

Future Research Directions and Emerging Opportunities in 2 Amino 2 4 Ethoxyphenyl Acetamide Research

Integration with Advanced Materials Science and Nanotechnology

The inherent structure of 2-Amino-2-(4-ethoxyphenyl)acetamide, featuring an aromatic ring, an amide group, and an amino group, suggests potential for its use as a building block in materials science. Future research could investigate its incorporation into polymers or metal-organic frameworks (MOFs). The amino and amide functionalities could serve as hydrogen bonding sites, potentially leading to self-assembling materials with interesting optical or electronic properties. In nanotechnology, it could be explored as a surface functionalization agent for nanoparticles, enhancing their biocompatibility or targeting capabilities.

Application in Supramolecular Chemistry and Molecular Recognition

The hydrogen bond donor and acceptor sites within 2-Amino-2-(4-ethoxyphenyl)acetamide make it an interesting candidate for studies in supramolecular chemistry. Research could focus on its ability to form host-guest complexes with various macrocyclic compounds like cyclodextrins or calixarenes. Such studies would provide fundamental insights into the non-covalent interactions that govern molecular recognition, a process vital for designing sensors and drug delivery systems.

Exploration of Uncharted Biological Mechanisms and Pathways

Given its structural similarity to known biologically active compounds, a primary research focus should be the comprehensive elucidation of its biological effects. High-throughput screening assays could be employed to test its activity against a wide range of biological targets. If any activity is identified, subsequent research should delve into its mechanism of action, identifying the specific cellular pathways and molecular interactions involved. This could uncover novel therapeutic potentials or provide tools for studying biological processes.

Addressing Gaps in Current Knowledge Regarding 2-Amino-2-(4-ethoxyphenyl)acetamide Reactivity and Interactions

A fundamental understanding of a compound's chemical reactivity is crucial for its application. For 2-Amino-2-(4-ethoxyphenyl)acetamide, there is a need for systematic studies on its stability under various conditions (pH, temperature, light), its reactivity with common reagents, and its potential to act as a ligand for metal ions. Computational chemistry could be employed to predict its reactivity and spectroscopic properties, guiding experimental work. Understanding these fundamental chemical properties is essential for any future development of this compound.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-(4-ethoxyphenyl)acetamide, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves reductive amination of 4-ethoxyphenylglyoxylate derivatives using ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride. Optimization can be achieved by controlling pH (6–7), temperature (25–40°C), and solvent polarity (e.g., methanol/water mixtures). Post-reduction acetylation with acetic anhydride under basic conditions yields the acetamide moiety. Purity is enhanced via recrystallization from ethanol/water . For troubleshooting low yields, consider monitoring intermediates via TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometric ratios of the reducing agent.

Q. How can researchers confirm the structural identity of 2-Amino-2-(4-ethoxyphenyl)acetamide using spectroscopic methods?

- Methodological Answer :

- NMR : The -NMR spectrum should show a singlet (~2.0 ppm) for the acetamide methyl group, a multiplet (6.7–7.2 ppm) for the aromatic protons, and a broad peak (~5.5 ppm) for the NH group. -NMR will display a carbonyl signal at ~170 ppm.

- Mass Spectrometry : ESI-MS in positive mode should exhibit a molecular ion peak at m/z 208.1 (CHNO). Compare fragmentation patterns with reference libraries (e.g., NIST Chemistry WebBook) .

- IR : Key stretches include N-H (~3350 cm), amide C=O (~1650 cm), and aromatic C=C (~1600 cm).

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

- Methodological Answer : Slow evaporation from a saturated solution in a 1:1 mixture of dichloromethane and hexane at 4°C promotes crystal growth. For challenging cases, vapor diffusion with diethyl ether as an antisolvent can induce nucleation. Use SHELXTL or similar software for structure solution and refinement, ensuring anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen bonding networks (e.g., N-H···O interactions) using Mercury software .

Advanced Research Questions

Q. How can discrepancies in NMR data for 2-Amino-2-(4-ethoxyphenyl)acetamide be resolved when synthesizing novel derivatives?

- Methodological Answer : Contradictions often arise from rotameric equilibria of the acetamide group or solvent-dependent shifts. Use variable-temperature NMR (VT-NMR) to probe dynamic effects: cooling to −40°C in CDCl may resolve splitting peaks. For ambiguous NOE correlations, perform --HMBC to confirm connectivity between the NH group and the carbonyl carbon . Cross-validate with computational methods (e.g., DFT-based chemical shift predictions using Gaussian).

Q. What strategies are recommended for analyzing potential genotoxicity or metabolic pathways of this compound?

- Methodological Answer :

- In Silico Screening : Use QSAR tools like Derek Nexus or Toxtree to predict genotoxic alerts (e.g., aromatic amines).

- In Vitro Assays : Perform Ames tests (TA98 and TA100 strains ± metabolic activation) to assess mutagenicity. For metabolic profiling, incubate with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS. Look for O-deethylation (4-ethoxyphenyl → 4-hydroxyphenyl) or N-acetylation modifications .

- Cross-Referencing : Compare with structurally related compounds like phenacetin (N-(4-ethoxyphenyl)acetamide), which is hepatotoxic and carcinogenic, to infer metabolic liabilities .

Q. How can researchers address low reproducibility in crystallographic data due to twinning or disorder?

- Methodological Answer :

- Twinning : Use the ROTAX algorithm in SHELXL to model twin laws. If the twin fraction exceeds 40%, consider data collection at a synchrotron source for higher resolution.

- Disorder : Apply PART instructions in SHELXL to split disordered atoms (e.g., ethoxy groups). Restrain isotropic displacement parameters (ISOR) and geometric parameters (SAME) to stabilize refinement .

- Validation : Check the R value (<5%) and CC (>30%) to ensure data quality.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.